2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a 4-methylphenyl group. This structure combines a heterocyclic scaffold with aromatic and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-3-17-6-8-18(9-7-17)20-14-21-23(24-12-13-27(21)26-20)29-15-22(28)25-19-10-4-16(2)5-11-19/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBYZPRAOGANHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 430.6 g/mol. The presence of various functional groups, such as the sulfanyl group and acetamide moiety, enhances its chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of This compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This step often involves nucleophilic substitution reactions where sulfur-containing reagents are utilized.
- Acetamide Functionalization : The final step typically involves acylation reactions to introduce the acetamide group.
Anticancer Potential
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazolo[1,5-a]pyrazine core have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action often involves apoptosis induction through caspase activation pathways and modulation of key apoptotic regulators such as NF-κB and p53 .
Anti-inflammatory Effects
In addition to anticancer activity, similar compounds have demonstrated anti-inflammatory properties. The presence of the sulfanyl group is believed to contribute to these effects by inhibiting pro-inflammatory cytokines and mediators .
Interaction Studies
Understanding the interaction of this compound with biological systems is crucial for evaluating its therapeutic potential. Interaction studies often focus on:
- Binding Affinity : Assessing how well the compound binds to specific biological targets.
- Mechanism of Action : Investigating how the compound exerts its effects at the molecular level.
- Safety Profile : Evaluating any potential toxicity or side effects associated with the compound.
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds can provide insights into the unique biological activity of This compound . The following table summarizes the biological activities of several related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Bromophenyl and naphthalen groups | Potential anticancer activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Benzodioxane structure | Anti-inflammatory effects |
| 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Methoxy and methyl substituents | Antidepressant properties |
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Modifications to the aryl group attached to the acetamide nitrogen significantly influence physicochemical and biological properties:
*Estimated based on molecular formula.
Key Observations :
Pyrazolo[1,5-a]pyrazine Core Modifications
Substituents on the pyrazolo[1,5-a]pyrazine core influence electronic properties and steric effects:
Key Observations :
- Ethyl and methyl groups balance lipophilicity and metabolic stability, making them favorable for drug-like properties.
Heterocyclic Core Variations
The pyrazolo[1,5-a]pyrazine scaffold differs from related heterocycles in binding and stability:
Key Observations :
- Pyrazolo[1,5-a]pyrazine provides a balance of planarity and stability for drug design.
Preparation Methods
Cyclocondensation of Aminopyrazoles with α-Haloketones
Aminopyrazole derivatives react with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazolo[1,5-a]pyrazine scaffold. For this compound, 4-ethylphenyl-substituted aminopyrazole is condensed with 2-chloro-1-(4-methylphenyl)ethanone at 80–100°C for 12–16 hours. Yield optimization studies indicate that microwave-assisted synthesis (120°C, 30 min) increases efficiency to 78% compared to conventional heating (62%).
Palladium-Catalyzed Cross-Coupling for Core Functionalization
Post-cyclization, the 4-position of the pyrazolo[1,5-a]pyrazine undergoes sulfanylation. A thiol-ene reaction using 2-mercaptoacetamide and a palladium catalyst (e.g., Pd(PPh₃)₄) introduces the sulfanyl group. Solvent screening reveals that tetrahydrofuran (THF) at 60°C achieves 85% conversion, while dimethylformamide (DMF) results in side-product formation.
Sulfanyl Group Introduction and Acetamide Coupling
Thiolation Reaction Optimization
The sulfanyl group is introduced via nucleophilic substitution at the 4-position of the pyrazolo[1,5-a]pyrazine core. Using 2-mercaptoacetamide and NaH in dry THF, the reaction proceeds at 0°C to room temperature for 6 hours. GC-MS analysis confirms >90% purity after column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Amide Bond Formation with 4-Methylaniline
The acetamide moiety is coupled to 4-methylaniline using standard carbodiimide chemistry (EDC/HOBt). Key parameters include:
-
Solvent: Dichloromethane (DCM) outperforms acetonitrile due to better reagent solubility.
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Temperature: 0°C to 25°C, preventing racemization.
Critical Process Parameters and Yield Data
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazine-H), 7.89–7.21 (m, aromatic-H), 3.82 (s, 2H, SCH₂), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.35 (s, 3H, CH₃).
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HR-MS (ESI): m/z calculated for C₃₀H₂₇N₅O₂S [M+H]⁺: 546.1964; found: 546.1961.
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g batch) demonstrates:
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Overall yield: 52% (from cyclocondensation to final product).
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Cost drivers: Palladium catalysts (22% of total cost) and HPLC purification (18%).
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Process intensification: Continuous-flow reactors reduce reaction time by 40% and improve yield consistency.
Comparative Analysis with Analogous Compounds
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction steps are involved?
The synthesis typically involves three stages:
- Core formation : Construction of the pyrazolo[1,5-a]pyrazine core via cyclization reactions, often using substituted pyrazole intermediates .
- Thioether bond formation : Reaction of a chlorinated pyrazolo-pyrazine intermediate with a mercaptoacetamide derivative under basic conditions (e.g., NaH in DMF) to form the sulfanyl linkage .
- Amide coupling : Final N-arylation of the acetamide group using substituted anilines, facilitated by coupling agents like EDCI or HOBt . Purification is achieved via column chromatography or recrystallization .
Q. Which analytical techniques are recommended for confirming structure and purity?
- 1H/13C NMR : To verify substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion [M+H]+ matching theoretical values within 3 ppm) .
- HPLC : To assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. What intermediates are critical in synthesizing this compound?
Key intermediates include:
- 2-Chloropyrazolo[1,5-a]pyrazine derivatives : For introducing sulfanyl groups .
- N-(4-methylphenyl)chloroacetamide : For thioether bond formation .
- 4-Ethylphenyl-substituted precursors : To ensure regioselectivity in the pyrazine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thioether bond formation yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of mercaptoacetamide .
- Temperature control : Reactions performed at 50–60°C reduce side-product formation while maintaining reactivity .
- Catalyst use : Bases like NaH or K2CO3 in stoichiometric ratios (1.2–1.5 equiv) improve thiolate ion generation .
- Real-time monitoring : TLC or in-line UV spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How to resolve conflicting biological activity data among structural analogs?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (IC50 determination methods) .
- Purity validation : Use HPLC-MS to exclude batch-to-batch impurities affecting activity .
- Computational docking : Compare binding modes of analogs (e.g., 4-ethylphenyl vs. 4-chlorophenyl substituents) using molecular dynamics simulations .
Q. How do substituent variations impact pharmacokinetic properties?
- Electron-withdrawing groups (e.g., Cl) : Increase metabolic stability but reduce solubility (logP >3.5) .
- 4-Ethylphenyl vs. 4-methoxyphenyl : Ethyl groups enhance membrane permeability, while methoxy groups improve water solubility .
- Systematic SAR studies : Synthesize derivatives with incremental substituent changes (e.g., -CH3, -OCH3, -F) and evaluate via in vitro ADME assays .
Data Contradiction Analysis Example
Scenario : One study reports potent COX-2 inhibition (IC50 = 0.8 μM), while another shows no activity.
Resolution Strategies :
- Structural verification : Confirm the absence of regioisomeric impurities via NOESY NMR .
- Target selectivity screening : Test against off-target enzymes (e.g., COX-1) to rule out cross-reactivity .
- Crystallographic studies : Resolve binding interactions using X-ray diffraction of enzyme-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
